![molecular formula C19H14N4O3 B5550769 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5550769.png)
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a unique structure combining an oxazolo[4,5-b]pyridine moiety with a pyridine-3-carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate oxazole precursor.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the aromatic ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling with the pyridine-3-carboxamide: This step typically involves a coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substitution reagents: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study cellular processes and molecular interactions.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar heterocyclic core and are known for their biological activities, such as phosphoinositide 3-kinase inhibition.
Indole derivatives: These compounds also feature a fused heterocyclic system and are studied for their anti-inflammatory and analgesic properties.
Uniqueness
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-25-15-7-6-12(19-23-17-16(26-19)5-3-9-21-17)10-14(15)22-18(24)13-4-2-8-20-11-13/h2-11H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIJQMHRASUJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.